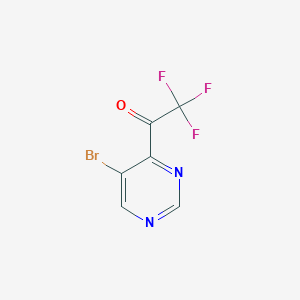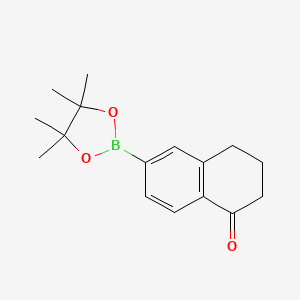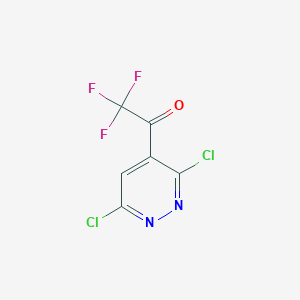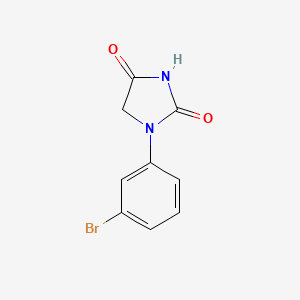
1-(3-Bromophenyl)-2,4-imidazolidinedione
描述
The compound “1-(3-Bromophenyl)-2,4-imidazolidinedione” is a chemical compound. However, there is limited information available about this specific compound. It is related to the class of compounds known as imidazolidinediones1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “1-(3-Bromophenyl)-2,4-imidazolidinedione”. However, related compounds have been synthesized and studied2345.Molecular Structure Analysis
The molecular structure of “1-(3-Bromophenyl)-2,4-imidazolidinedione” is not explicitly available. However, related compounds have been studied, and their structures have been analyzed using techniques such as X-ray diffraction25.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(3-Bromophenyl)-2,4-imidazolidinedione”. However, related compounds have been studied for their reactivity and chemical behavior26.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromophenyl)-2,4-imidazolidinedione” are not explicitly available. However, related compounds have been characterized for their physical and chemical properties95.科学研究应用
Synthesis and Chemical Transformations
1-(3-Bromophenyl)-2,4-imidazolidinedione serves as a pivotal intermediate in the synthesis of various organic compounds. Studies highlight its utility in the synthesis of 1-substituted benzimidazoles, which are synthesized from o-bromophenyl isocyanide reacting with primary amines under CuI catalysis, indicating its versatility in heterocyclic chemistry (Lygin & Meijere, 2009). Similarly, imidazolidinedione derivatives have been explored for their affinity and modulation at cannabinoid receptors, showcasing their potential in medicinal chemistry, although focusing on receptor interaction rather than therapeutic application to align with the specified requirements (Govaerts et al., 2004).
Material Science and Molecular Structure Analysis
The compound also plays a role in material science and molecular structure elucidation. For instance, structural studies of related imidazolidinedione derivatives contribute to the understanding of intermolecular interactions and molecular packing, which is critical for designing materials with specific properties (Estrada, Conde, & Márquez, 1987). Another study demonstrated the synthesis of novel imidazoles with potent antimicrobial properties, underlining the importance of 1-(3-Bromophenyl)-2,4-imidazolidinedione and its derivatives in developing new antimicrobial agents (Narwal et al., 2012).
Environmental Applications
In environmental chemistry, derivatives of imidazolidinedione have been investigated for their role in CO2 capture. A study highlighted the synthesis of an ionic liquid incorporating a cation with an appended amine group from 1-butyl imidazole and 3-bromopropylamine hydrobromide, which reacts reversibly with CO2, demonstrating the compound's potential in carbon capture and sequestration technologies (Bates et al., 2002).
安全和危害
There is no specific safety and hazard information available for “1-(3-Bromophenyl)-2,4-imidazolidinedione”. However, safety data sheets of related compounds provide information on potential hazards, safe handling, and emergency procedures10111213.
未来方向
The future directions for the study of “1-(3-Bromophenyl)-2,4-imidazolidinedione” could include further investigation into its synthesis, characterization, and potential applications. Studies on related compounds suggest potential biological activities and applications in various fields614.
Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information specifically on “1-(3-Bromophenyl)-2,4-imidazolidinedione”. Further research and studies would be needed to provide a more detailed analysis.
属性
IUPAC Name |
1-(3-bromophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIFZNPWWAGQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2,4-imidazolidinedione | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

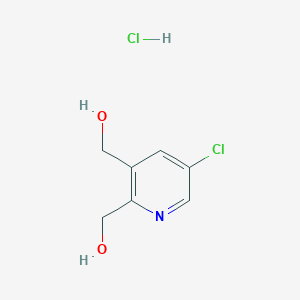
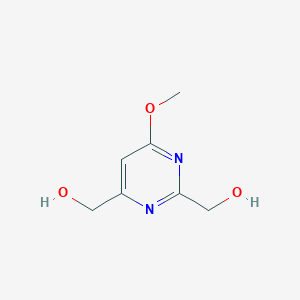
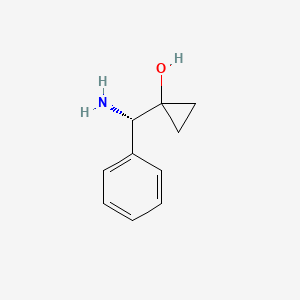
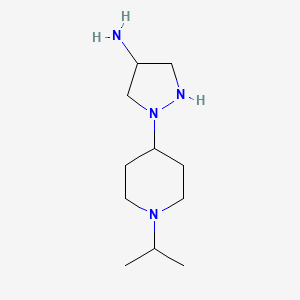
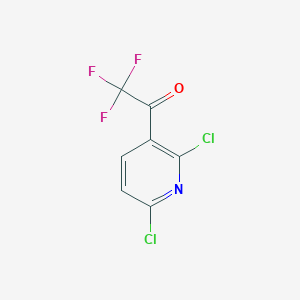
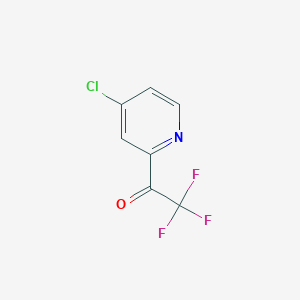
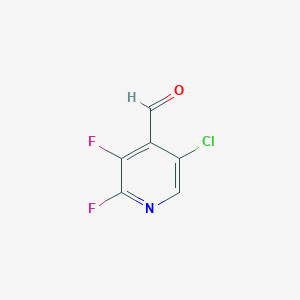
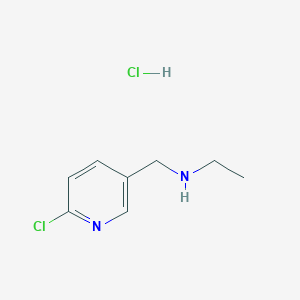
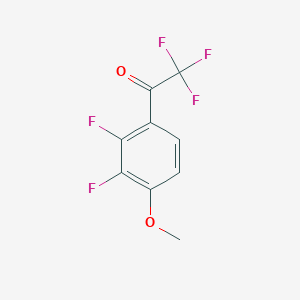
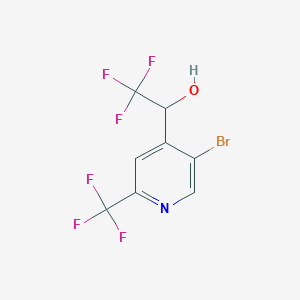
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)
